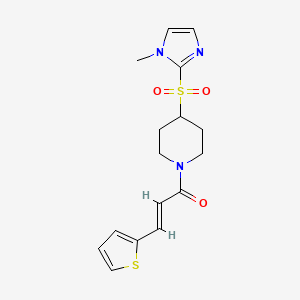
(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H19N3O3S2 and its molecular weight is 365.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features several functional groups, including an imidazole ring and a thiophene moiety, which are known to contribute to various pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring is known for its role in enzyme binding and modulation, while the sulfonyl group enhances binding affinity and specificity. The piperidine and thiophene components contribute to the stability and overall bioactivity of the molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and thiophene rings. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| Similar Compound A | S. aureus | 5.0 |
| Similar Compound B | E. coli | 7.5 |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. A study reported several compounds with IC90 values ranging from 3.73 to 40.32 μM, indicating potential as effective antitubercular agents.
| Compound | IC90 (μM) | Cytotoxicity (HEK293) |
|---|---|---|
| Compound 6e | 40.32 | Non-toxic |
| Compound 6a | 3.73 | Non-toxic |
These results affirm the safety profile of these compounds while demonstrating their potency against tuberculosis.
Study on Structure–Activity Relationship (SAR)
A comprehensive SAR study explored various derivatives of piperidine-based compounds, revealing that modifications at specific positions significantly influenced biological activity. For example, introducing different substituents on the piperidine ring improved both potency and selectivity against target pathogens.
Evaluation of Anticancer Properties
In addition to antimicrobial activity, preliminary investigations into the anticancer potential of this compound have shown promise. Compounds with similar structures were tested against human cancer cell lines, displaying IC50 values that suggest moderate cytotoxicity.
Properties
IUPAC Name |
(E)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-18-11-8-17-16(18)24(21,22)14-6-9-19(10-7-14)15(20)5-4-13-3-2-12-23-13/h2-5,8,11-12,14H,6-7,9-10H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEYBMMLDHWREX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














